1-Stearoyl-sn-glycero-3-phosphocholine 1-Stearoyl-sn-glycero-3-phosphocholine 1-stearoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine 18:0 in which the acyl substituent is located at position 1 and is specified as stearoyl. It has a role as a mouse metabolite and an apoptosis inducer. It is a 1-O-acyl-sn-glycero-3-phosphocholine and a lysophosphatidylcholine 18:0. It is functionally related to an octadecanoic acid.
1-Octadecanoyl-sn-glycero-3-phosphocholine is a natural product found in Homo sapiens, Lysiphlebia japonica, and other organisms with data available.
PC(18:0/0:0) is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 19420-57-6
VCID: VC21183786
InChI: InChI=1S/C26H54NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h25,28H,5-24H2,1-4H3/t25-/m1/s1
SMILES: CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Molecular Formula: C26H54NO7P
Molecular Weight: 523.7 g/mol

1-Stearoyl-sn-glycero-3-phosphocholine

CAS No.: 19420-57-6

Cat. No.: VC21183786

Molecular Formula: C26H54NO7P

Molecular Weight: 523.7 g/mol

* For research use only. Not for human or veterinary use.

1-Stearoyl-sn-glycero-3-phosphocholine - 19420-57-6

Specification

CAS No. 19420-57-6
Molecular Formula C26H54NO7P
Molecular Weight 523.7 g/mol
IUPAC Name [(2R)-2-hydroxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C26H54NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h25,28H,5-24H2,1-4H3/t25-/m1/s1
Standard InChI Key IHNKQIMGVNPMTC-RUZDIDTESA-N
Isomeric SMILES CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Appearance Assay:≥98%A crystalline solid

Introduction

Chemical Properties

Structural Characteristics

1-Stearoyl-sn-glycero-3-phosphocholine possesses a distinctive molecular architecture characterized by:

  • A glycerol backbone forming the central structural element

  • A stearoyl group (18-carbon saturated fatty acid) attached via an ester linkage at the sn-1 position

  • A free hydroxyl group at the sn-2 position (defining characteristic of lysophospholipids)

  • A phosphocholine head group at the sn-3 position, consisting of a phosphate moiety linked to a quaternary ammonium choline group

This molecular arrangement creates an amphipathic molecule with a hydrophilic head (phosphocholine) and a hydrophobic tail (stearoyl chain), enabling its interface-active properties.

Physical and Chemical Properties

The physical and chemical properties of 1-Stearoyl-sn-glycero-3-phosphocholine determine its behavior in biological systems and laboratory applications. The following table summarizes key properties of this compound:

PropertyValueSource
Molecular Weight523.68 g/mol
Molecular FormulaC26H54NO7P
Exact Mass523.363770
Polar Surface Area (PSA)114.93000
LogP3.90
Physical StateTypically a white to off-white powder at room temperature
SolubilityLimited water solubility; increased solubility in organic solvents

The compound's amphipathic nature allows it to form various supramolecular structures in aqueous environments, including micelles and bilayers, when present above its critical micelle concentration. This property is fundamental to its biological functions and research applications.

Stability and Reactivity

1-Stearoyl-sn-glycero-3-phosphocholine exhibits specific stability and reactivity patterns relevant to its handling and biological activities:

  • Hydrolysis susceptibility: The ester bond connecting the stearoyl group to the glycerol backbone can undergo hydrolysis, especially under basic conditions or in the presence of specific enzymes like phospholipases.

  • Oxidative stability: The saturated stearoyl chain provides relatively high oxidative stability compared to unsaturated lysophospholipids, making it less prone to peroxidation and oxidative degradation.

  • Acylation potential: The free hydroxyl group at the sn-2 position can serve as a site for enzymatic acylation reactions, converting the lysophospholipid to a diacyl phospholipid.

  • Storage considerations: For research applications, the compound is typically stored under inert gas, at low temperatures, and protected from light to prevent degradation.

Biological Significance

Membrane Structure and Dynamics

As a lysophospholipid, 1-Stearoyl-sn-glycero-3-phosphocholine plays important roles in cellular membrane biology:

  • Membrane composition: It serves as a naturally occurring component of biological membranes, though typically at lower concentrations than diacyl phospholipids under normal physiological conditions.

  • Membrane curvature: Its molecular shape (conical rather than cylindrical) influences membrane curvature, potentially facilitating processes such as vesicle budding and membrane fusion.

  • Fluidity modulation: The presence of this lysophospholipid can increase membrane fluidity due to the absence of a fatty acid chain at the sn-2 position, creating more space between adjacent lipid molecules.

  • Domain organization: It may influence the formation and properties of specialized membrane domains, including lipid rafts, affecting the distribution and function of membrane proteins.

Cellular Signaling

Beyond its structural roles, 1-Stearoyl-sn-glycero-3-phosphocholine functions as a bioactive molecule in cellular signaling networks:

  • Signal transduction: It can interact with specific membrane receptors, potentially triggering various intracellular signaling cascades.

  • Calcium mobilization: Like other lysophosphatidylcholines, it may influence calcium homeostasis by modulating the activity of calcium channels or calcium-binding proteins.

  • Enzyme regulation: It can affect the activity of various enzymes, including phospholipases and protein kinases, thereby influencing numerous cellular processes.

  • Gene expression: Through its effects on signaling pathways, it may indirectly regulate the expression of various genes involved in cell function, proliferation, and differentiation.

Physiological and Pathophysiological Implications

The biological activities of 1-Stearoyl-sn-glycero-3-phosphocholine have implications for both normal physiology and pathological conditions:

  • Membrane repair: It may participate in membrane remodeling processes necessary for cell maintenance and repair following various forms of membrane damage.

  • Inflammatory responses: Lysophosphatidylcholines are known to modulate inflammatory processes, potentially contributing to immune cell recruitment and activation.

  • Vascular function: They can influence vascular tone and endothelial function, with implications for cardiovascular health.

  • Metabolic pathways: As an intermediate in phospholipid metabolism, it plays roles in lipid homeostasis and energy metabolism.

Research Applications

Biochemical Research

1-Stearoyl-sn-glycero-3-phosphocholine serves as a valuable research tool in biochemical investigations:

  • Membrane models: It is used to create artificial membrane systems for studying membrane properties, protein-lipid interactions, and membrane-associated processes.

  • Enzyme studies: It functions as a substrate for various enzymes involved in lipid metabolism, allowing researchers to investigate enzymatic mechanisms and kinetics.

  • Reference standard: In analytical chemistry and lipidomics, it serves as a reference standard for the identification and quantification of lysophospholipids in biological samples.

  • Structural biology: It aids in studies of membrane protein structure and function by providing a controlled lipid environment.

Pharmaceutical and Biomedical Applications

The unique properties of 1-Stearoyl-sn-glycero-3-phosphocholine make it relevant for various biomedical applications:

  • Drug delivery systems: Its ability to form liposomal structures makes it potentially valuable in formulating drug delivery vehicles, enhancing the solubility, stability, and targeting of therapeutic agents.

  • Membrane-targeting therapies: Understanding its interactions with cellular membranes informs the development of drugs designed to target specific membrane components or processes.

  • Diagnostic tools: It may serve as a biomarker for certain physiological or pathological conditions involving altered phospholipid metabolism.

  • Tissue engineering: Its role in membrane structure and cellular signaling makes it relevant for applications in tissue engineering and regenerative medicine.

Analytical Methods

Detection and Identification

Several analytical techniques are employed for the detection and identification of 1-Stearoyl-sn-glycero-3-phosphocholine in research and clinical settings:

  • Chromatographic methods:

    • High-Performance Liquid Chromatography (HPLC)

    • Thin-Layer Chromatography (TLC)

    • Gas Chromatography (GC), typically after derivatization

  • Mass spectrometry:

    • Electrospray Ionization Mass Spectrometry (ESI-MS)

    • Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

    • Tandem Mass Spectrometry (MS/MS) for structural elucidation

  • Spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR) spectroscopy

    • Infrared (IR) spectroscopy

    • Raman spectroscopy

  • Biochemical assays:

    • Enzymatic assays using specific phospholipases

    • Colorimetric and fluorometric methods

    • Immunological assays using antibodies against phospholipids

Quantification Methods

Accurate quantification of 1-Stearoyl-sn-glycero-3-phosphocholine is essential for both research and potential clinical applications:

  • Instrumental methods:

    • Liquid chromatography with mass spectrometry (LC-MS)

    • Gas chromatography with flame ionization detection (GC-FID)

    • HPLC with evaporative light scattering detection (ELSD)

  • Calibration approaches:

    • External standard calibration

    • Internal standard methods using isotopically labeled analogues

    • Standard addition techniques for complex matrices

  • Quality assurance:

    • Method validation parameters including linearity, accuracy, precision, and limits of detection

    • Reference materials and interlaboratory comparisons

    • Statistical analysis of quantitative data

Synthesis and Production

Synthetic Routes

The synthesis of 1-Stearoyl-sn-glycero-3-phosphocholine can be achieved through several approaches:

  • Chemical synthesis:

    • Starting from glycerol or protected glycerol derivatives

    • Selective esterification at the sn-1 position

    • Phosphorylation and subsequent attachment of the choline moiety

    • Protection-deprotection strategies to ensure regioselectivity

  • Enzymatic methods:

    • Using phospholipases to selectively hydrolyze diacyl phosphatidylcholines at the sn-2 position

    • Employing lipases for stereoselective esterification

  • Semi-synthetic approaches:

    • Modification of naturally derived phospholipids through selective chemical or enzymatic transformations

Each synthetic route offers different advantages in terms of stereoselectivity, yield, purity, and scalability.

Comparison with Related Compounds

Structural Analogues

Understanding the relationship between 1-Stearoyl-sn-glycero-3-phosphocholine and structurally related compounds provides valuable context:

CompoundKey Structural DifferencesComparative Properties
1-Stearoyl-2-palmitoyl-sn-glycero-3-phosphocholineContains an additional palmitoyl group at sn-2 positionGreater hydrophobicity, forms lamellar structures more readily, less membrane-perturbing
1-Oleoyl-2-stearoyl-sn-glycero-3-phosphocholineContains unsaturated oleoyl group at sn-1 and stearoyl at sn-2More fluid in membranes due to unsaturation, different phase behavior
1-Myristoyl-2-stearoyl-sn-glycero-3-phosphocholineContains shorter myristoyl chain (14C) at sn-1 and stearoyl at sn-2Different membrane packing properties, altered transition temperatures
1-Palmitoyl-sn-glycero-3-phosphocholineContains shorter palmitoyl chain (16C) at sn-1 positionSimilar lysophospholipid properties but slightly more soluble due to shorter chain

These structural variations lead to significant differences in physical properties, membrane behaviors, and potentially biological activities.

Functional Differences

The functional characteristics of 1-Stearoyl-sn-glycero-3-phosphocholine compared to related compounds are influenced by their structural features:

  • Compared to diacyl phosphatidylcholines:

    • Greater water solubility

    • Enhanced ability to disrupt membrane integrity at high concentrations

    • Different interactions with membrane proteins

    • Potential to act as a bioactive signaling molecule rather than primarily a structural component

  • Compared to lysophospholipids with different fatty acids:

    • The long, saturated stearoyl chain confers relatively high transition temperature

    • Greater resistance to oxidative degradation compared to unsaturated variants

    • More rigid membrane insertion due to the saturated chain

  • Compared to lysophospholipids with different head groups:

    • The phosphocholine head group provides a zwitterionic character at physiological pH

    • Specific recognition by phospholipid-binding proteins

    • Unique hydrogen bonding patterns affecting hydration and intermolecular interactions

Current Research and Future Perspectives

Recent Research Trends

Current research involving 1-Stearoyl-sn-glycero-3-phosphocholine spans several disciplines:

  • Membrane biophysics:

    • Studies on how this lysophospholipid affects membrane organization and dynamics

    • Investigation of its role in membrane domain formation and protein localization

    • Research on its effects on membrane mechanical properties

  • Cell biology:

    • Exploration of its roles in cellular signaling pathways

    • Investigation of its effects on cell growth, differentiation, and apoptosis

    • Studies on its involvement in membrane trafficking and organelle function

  • Biomedical applications:

    • Development of liposomal drug delivery systems incorporating this compound

    • Research on its potential roles in various pathological conditions

    • Exploration of its utility as a biomarker for disease states

Future Research Directions

Emerging areas of interest and potential future research directions include:

  • Advanced structural studies:

    • High-resolution imaging of its organization in membranes

    • Molecular dynamics simulations to better understand its behavior

    • Investigation of its interactions with specific membrane proteins

  • Therapeutic applications:

    • Development of novel drug delivery systems

    • Exploration of its potential in gene therapy and nanomedicine

    • Investigation of structure-activity relationships to design improved analogues

  • Diagnostic potential:

    • Refinement of analytical methods for its detection in biological samples

    • Evaluation of its utility as a biomarker for specific conditions

    • Development of point-of-care testing methods

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